molecular formula C19H23NO6S B4847850 ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No.: B4847850
M. Wt: 393.5 g/mol
InChI Key: BJIYHFIVUSJMPY-WJDWOHSUSA-N
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Description

Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Formation of the Methoxyphenoxy Group: This group can be synthesized by reacting a phenol derivative with methoxy groups using electrophilic aromatic substitution.

    Coupling Reactions: The final coupling of the thiazolidine derivative with the methoxyphenoxy group can be achieved using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The ethyl acetate moiety can be introduced via esterification reactions using ethanol and acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group using nucleophiles such as halides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

    Hydrolysis: Sodium hydroxide in water.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of carboxylic acids and ethanol.

Scientific Research Applications

Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-hydroxyphenoxy}acetate
  • Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetate
  • Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methylphenoxy}acetate

Uniqueness

Ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-[4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-4-6-9-20-18(22)16(27-19(20)23)11-13-7-8-14(15(10-13)24-3)26-12-17(21)25-5-2/h7-8,10-11H,4-6,9,12H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYHFIVUSJMPY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 2
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ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 3
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ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate
Reactant of Route 6
ethyl {4-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

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